molecular formula C14H17ClN4S B1669187 Clobenpropit CAS No. 145231-45-4

Clobenpropit

货号: B1669187
CAS 编号: 145231-45-4
分子量: 308.8 g/mol
InChI 键: UCAIEVHKDLMIFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氯苯丙胺是一种化学化合物,以其作为组胺 H3 受体拮抗剂和反向激动剂的作用而闻名。它因其神经保护作用而受到研究,特别是在刺激脑细胞中γ-氨基丁酸 (GABA) 释放方面。 氯苯丙胺还因其抑制趋化因子受体 CXCR4 的能力而显示出治疗各种疾病的潜力,包括自身免疫性疾病和癌症 .

准备方法

合成路线和反应条件

氯苯丙胺可以通过多步过程合成,该过程涉及 4-氯苄胺与硫脲反应形成中间体 4-氯苄基硫脲。然后将该中间体与 3-(1H-咪唑-4-基)丙胺反应生成氯苯丙胺。 反应条件通常涉及加热和使用乙醇或甲醇等溶剂 .

工业生产方法

文献中没有很好地记录氯苯丙胺的工业生产方法。上述合成过程可以通过适当优化反应条件和纯化方法来扩大规模以用于工业生产,以确保高产率和纯度。

化学反应分析

反应类型

氯苯丙胺会发生各种化学反应,包括:

    氧化: 氯苯丙胺可以被氧化形成亚砜和砜。

    还原: 还原反应可以将氯苯丙胺转化为其相应的胺衍生物。

    取代: 氯苯丙胺可以发生亲核取代反应,特别是在氯基团处。

常用试剂和条件

    氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。

    还原: 使用锂铝氢化物和硼氢化钠等还原剂。

    取代: 在取代反应中使用甲醇钠和叔丁醇钾等亲核试剂。

主要产品

    氧化: 亚砜和砜。

    还原: 胺衍生物。

    取代: 取决于所用亲核试剂的不同取代衍生物。

科学研究应用

Cancer Therapy

Clobenpropit has shown promise in cancer therapy through its effects on tumor cell proliferation and metastasis. Research indicates that it can inhibit cell migration and promote apoptosis in various cancer types, making it a candidate for targeted cancer therapies .

  • Case Study: Autoimmune Diseases and Cancer
    • This compound has been evaluated for its efficacy in treating conditions like juvenile idiopathic arthritis (JIA) and various malignancies. In preclinical studies, it effectively regulated inflammatory cytokine release, suggesting potential advantages over existing treatments .

Neuroprotection

Another significant application of this compound is in neuroprotection. Studies have demonstrated its ability to attenuate neuroinflammation and cognitive deficits induced by lipopolysaccharide (LPS) in animal models. This suggests that this compound could be beneficial in treating neurodegenerative diseases by enhancing cognitive function and reducing inflammatory responses .

Systemic Lupus Erythematosus (SLE)

Recent findings indicate that this compound may serve as a new therapeutic option for SLE by modulating immune responses through the inhibition of IRF7 phosphorylation, which is critical for interferon production. This mechanism could provide a targeted approach to managing SLE with potentially fewer side effects compared to traditional therapies .

Data Table: Summary of this compound Applications

Application AreaMechanism of ActionClinical ImplicationsReferences
Cancer TherapyInhibition of CXCR4; apoptosis inductionPotential treatment for various malignancies , ,
Autoimmune DiseasesRegulation of inflammatory cytokinesTargeted therapy for conditions like JIA ,
NeuroprotectionAttenuation of neuroinflammationImprovement in cognitive deficits ,
Systemic Lupus ErythematosusModulation of immune responseNew targeted therapy with reduced side effects

作用机制

氯苯丙胺主要通过其对组胺 H3 和 CXCR4 受体的作用发挥其作用。作为组胺 H3 受体拮抗剂,它会阻断受体,导致神经递质(如 GABA)的释放增加。这种作用有助于其神经保护作用。 此外,氯苯丙胺抑制 CXCR4 受体,该受体在免疫细胞运输、炎症和癌症进展中起着至关重要的作用 .

相似化合物的比较

氯苯丙胺因其对组胺 H3 和 CXCR4 受体的双重作用而具有独特性。类似的化合物包括:

    R-(α)-甲基组胺: 组胺 H3 受体激动剂。

    N-(α)-甲基组胺: 另一种组胺 H3 受体激动剂。

    氯氮平: 具有对组胺受体亲和力的抗精神病药物。

    依美替: 组胺 H3 受体激动剂。

    A-331440: 组胺 H3 受体拮抗剂。

    西普罗非凡: 组胺 H3 受体拮抗剂.

氯苯丙胺因其抑制 CXCR4 的能力而脱颖而出,使其成为治疗自身免疫性疾病和癌症的有希望的候选药物 .

生物活性

Clobenpropit is a histamine H3 receptor antagonist with emerging therapeutic potential due to its ability to modulate various biological processes, particularly through its interactions with the CXCR4 receptor. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on immune regulation, and implications for treating autoimmune diseases and cancer.

This compound functions primarily as an antagonist of the histamine H3 receptor, which is involved in the regulation of neurotransmitter release and has implications in various neurological and inflammatory conditions. Recent studies have highlighted its role in inhibiting the CXCR4 chemokine receptor, which is crucial in processes such as:

  • Cell Migration : this compound has been shown to inhibit cell migration, a key factor in cancer metastasis and inflammatory responses .
  • Cytokine Regulation : It modulates the release of pro-inflammatory cytokines, particularly in autoimmune diseases like juvenile idiopathic arthritis (JIA) and systemic lupus erythematosus (SLE) .
  • Neuroprotection : this compound exhibits neuroprotective properties against lipopolysaccharide (LPS)-induced neuronal toxicity, reducing memory deficits associated with neuroinflammation .

Anticonvulsant Activity

Research indicates that this compound has limited anticonvulsant effects. In studies involving seizure models in mice, it increased the electroconvulsive threshold only at high doses (40 mg/kg), suggesting a potential but limited role in seizure management .

Effects on Autoimmune Diseases

In a study focusing on SLE, this compound effectively inhibited IRF7 phosphorylation, leading to reduced type I interferon production and lower levels of pro-inflammatory cytokines. This suggests its potential as a targeted therapy for SLE, offering advantages over standard treatments like prednisolone .

Cardiovascular Effects

This compound has also demonstrated significant cardiovascular effects. In models of critical hypotension, it induced a dose-dependent increase in blood pressure and heart rate, achieving a 100% survival rate in treated rats . This finding highlights its potential utility in resuscitation scenarios.

Autoimmune Disorders

The modulation of immune responses by this compound presents a promising avenue for treating autoimmune disorders. Its ability to inhibit CXCR4 may lead to improved outcomes in patients with conditions characterized by immune dysregulation. For instance, preclinical studies have shown that this compound can effectively regulate inflammatory cytokine release in JIA patients .

Cancer Therapy

This compound's inhibition of CXCR4 also positions it as a potential therapeutic agent in oncology. By disrupting the CXCL12/CXCR4 axis, it may reduce tumor cell proliferation and migration, thus enhancing the efficacy of existing cancer treatments .

Summary of Research Findings

Study Focus Findings
Anticonvulsant ActivityLimited efficacy; significant increase in seizure threshold at high doses .
Autoimmune DiseasesInhibits IRF7 phosphorylation; reduces interferon production; shows promise for SLE treatment .
Cardiovascular EffectsInduces significant increases in blood pressure and heart rate during hypotensive episodes .
Cancer TherapeuticsInhibits cell migration; potential to enhance efficacy of chemotherapy through CXCR4 modulation .

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended to investigate Clobenpropit’s interaction with histamine H3 receptors in vivo?

To study this compound’s H3 receptor antagonism, utilize radioligand binding assays with [³H]-clobenpropit in rat cortical membranes to measure binding affinity (Ki values) . For functional studies, employ isolated guinea pig ileum longitudinal muscle preparations to assess inhibition of electrically induced contractions by H3 agonists (e.g., R-α-methylhistamine) and this compound’s reversal effects . In vivo models like the Flinders Sensitive Line (FSL) rat depression model can evaluate behavioral outcomes (e.g., forced swim test) alongside hippocampal protein analyses (Western blot for GluN2A) .

Q. How does this compound modulate synaptic plasticity in rodent hippocampal slices?

Use whole-cell patch clamp recordings on CA1 pyramidal neurons to measure spontaneous excitatory postsynaptic currents (sEPSCs). Apply this compound (e.g., 0.1–3 nM) to bath solutions and compare frequency/amplitude changes. For long-term potentiation (LTP), apply high-frequency stimulation (HFS) to Schaffer collaterals and measure field EPSP slopes pre- and post-Clobenpropit. Co-administration of H1/H2 antagonists (e.g., trans-triprolidine and cimetidine) can confirm receptor-specific mechanisms .

Advanced Research Questions

Q. Why does this compound increase hippocampal GluN2A protein levels in FSL rats but fail to alter GLAST expression?

This discrepancy may stem from GluN2A’s dynamic regulation under H3 receptor modulation versus GLAST’s stability. Design a time-course study using FSL rats treated with this compound (0.3–3 mg/kg, systemic or intrahippocampal injection) and measure GluN2A and GLAST levels at multiple time points via Western blot. Compare with Sprague-Dawley controls to isolate strain-specific effects. Consider epigenetic factors (e.g., histone acetylation) or post-translational modifications influencing GluN2A turnover .

Q. How can conflicting data on this compound’s anxiolytic effects be resolved?

FSL rats show baseline anxiety unaltered by this compound , whereas other models (e.g., social defeat) may respond differently. Conduct a meta-analysis of existing studies, stratifying by anxiety test (e.g., elevated plus maze vs. light-dark box) and dosing regimens. Include H1/H2 receptor knockout mice to isolate H3-specific anxiolytic pathways. Use microdialysis to measure histamine release in the amygdala during behavioral tests .

Q. What mechanisms underlie this compound’s dual role as a CXCR4 inhibitor and H3 antagonist in cancer models?

In pancreatic cancer cell lines (e.g., Panc-1), combine this compound (1–10 µM) with CXCR4 inhibitors (e.g., AMD3100) to assess additive apoptosis via Annexin V/PI flow cytometry. For in vivo validation, use BALB/c nude mouse xenografts treated with this compound (5 mg/kg) and gemcitabine. Perform RNA-seq to identify overlapping pathways (e.g., NF-κB or MAPK) regulated by both targets .

Q. Methodological Guidance

Q. How to design a study evaluating this compound’s dose-dependent effects on memory deficits?

  • Population : FSL rats (n=10/group) vs. Sprague-Dawley controls.
  • Intervention : Systemic this compound (0.3, 1, 3 mg/kg) vs. saline.
  • Outcome : Novel object recognition test (discrimination index), Morris water maze (escape latency).
  • Analysis : Two-way ANOVA with post-hoc Dunnett’s test for dose comparisons. Include hippocampal tissue analysis for GluN2A and BDNF levels .

Q. What controls are essential when testing this compound’s H3 receptor specificity?

  • Pharmacological : Co-administer H3 agonists (e.g., immepip) to reverse this compound’s effects.
  • Genetic : Use H3 receptor knockout rodents.
  • Off-target : Screen for activity at H4 receptors (this compound acts as a partial H4 agonist) using CHO-K1 cells expressing human H4R .

Q. Data Interpretation Challenges

Q. How to address contradictions in this compound’s effects on glutamatergic transmission?

While this compound enhances LTP via H1/H2 activation, it does not alter sEPSCs in CA1 neurons . This suggests presynaptic H3 modulation selectively affects plasticity, not baseline transmission. Perform paired-pulse facilitation experiments to assess presynaptic vesicle release probability. Compare this compound’s effects in FSL vs. wild-type rats to model dependency .

Q. Why does this compound lack efficacy in certain anxiety paradigms despite H3 receptor involvement?

Anxiety circuits (e.g., amygdala vs. prefrontal cortex) may differentially express H3 receptors. Use immunohistochemistry to map H3 receptor distribution in anxiety-related brain regions. Combine this compound with SSRIs (e.g., fluoxetine) to test synergistic effects in resistant models .

Q. Emerging Research Directions

Q. Can this compound be repurposed for autoimmune diseases via CXCR4 inhibition?

In juvenile idiopathic arthritis models, test this compound’s ability to block CXCL12-induced T-cell migration using transwell assays. Validate in vivo using collagen-induced arthritis mice, measuring joint inflammation (histopathology) and CXCR4 expression (flow cytometry) .

Q. How does this compound’s pharmacokinetics influence its CNS vs. peripheral effects?

Perform LC-MS/MS to measure this compound’s brain-to-plasma ratio after systemic administration. Compare with intrahippocampal microinjection outcomes to assess blood-brain barrier penetration. Use P-glycoprotein inhibitors (e.g., cyclosporine A) to enhance CNS bioavailability .

属性

IUPAC Name

3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4S/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAIEVHKDLMIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043738
Record name Clobenpropit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145231-45-4
Record name Clobenpropit
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145231-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clobenpropit
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145231454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clobenpropit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOBENPROPIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKU631JF4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Clobenpropit
Clobenpropit
Clobenpropit
Clobenpropit
Clobenpropit
Clobenpropit

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。